2-(2-ethoxyanilino)-N,N-diethylacetamide
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Overview
Description
2-(2-ethoxyanilino)-N,N-diethylacetamide: is an organic compound with the molecular formula C14H22N2O2 It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by diethyl and o-phenetidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with ammonia under reductive amination conditions to yield the desired compound.
Dehydration of Ammonium Acetate: Another laboratory method involves the dehydration of ammonium acetate to produce acetamide, which can then be further modified to obtain 2-(2-ethoxyanilino)-N,N-diethylacetamide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenetidino group.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.
Substitution: The compound can participate in substitution reactions, particularly at the phenetidino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenetidino group.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives at the phenetidino group.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its unique chemical properties and reactivity.
Biology:
- Potential applications in biochemical research due to its structural similarity to biologically active compounds.
Medicine:
- Investigated for potential pharmacological properties, although specific applications are not well-documented.
Industry:
Mechanism of Action
The mechanism of action of 2-(2-ethoxyanilino)-N,N-diethylacetamide is not well-documented. it is likely to interact with molecular targets through its amide and phenetidino groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
N,N-Dimethylacetamide (DMA): A widely used solvent with similar amide structure but different substituents.
Acetylacetone: A precursor in the synthesis of various acetamide derivatives.
Acetamide: The parent compound with simpler structure.
Uniqueness:
Properties
CAS No. |
15010-76-1 |
---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-(2-ethoxyanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |
InChI Key |
WOZUSFRRZSBYGS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
Canonical SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
15010-76-1 | |
Origin of Product |
United States |
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